molecular formula C16H11O5- B1261555 Questin-2-olate

Questin-2-olate

Cat. No.: B1261555
M. Wt: 283.25 g/mol
InChI Key: UUNPIWCQMVNINR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Questin-2-olate (C₁₅H₁₀O₅) is a polycyclic aromatic compound characterized by a hydroxyl-substituted quinone backbone with a carboxylate functional group at the C-2 position. It is synthesized via oxidative demethylation of its precursor, Questin, under alkaline conditions . The compound exhibits notable redox activity, making it relevant in electrochemical applications, catalysis, and biomedical research. Its planar structure and conjugated π-system contribute to strong UV-Vis absorption at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and fluorescence emission at 450 nm, properties leveraged in analytical sensing .

Properties

Molecular Formula

C16H11O5-

Molecular Weight

283.25 g/mol

IUPAC Name

6-hydroxy-8-methoxy-3-methyl-9,10-dioxoanthracen-1-olate

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3/p-1

InChI Key

UUNPIWCQMVNINR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C(=C1)[O-])C(=O)C3=C(C2=O)C=C(C=C3OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Questin-2-olate vs. Emodin-1-olate

  • Structural Differences :

    Property Questin-2-olate Emodin-1-olate
    Substituent Position -COO⁻ at C-2 -COO⁻ at C-1
    Hydroxyl Groups 3 (C-3, C-6, C-8) 3 (C-3, C-6, C-8)
    Molecular Weight 270.24 g/mol 270.24 g/mol

    Despite identical molecular weights, the carboxylate group’s position alters solubility: Questin-2-olate is more water-soluble (3.2 g/L vs. 1.8 g/L for Emodin-1-olate at pH 7.4) due to enhanced hydrogen bonding .

  • Ag/AgCl) compared to Emodin-1-olate (-0.32 V), indicating superior electron-donating capacity . Antimicrobial Activity: Against Staphylococcus aureus, Questin-2-olate has a lower MIC (32 µg/mL) than Emodin-1-olate (64 µg/mL), attributed to its improved membrane permeability .

Questin-2-olate vs. Chrysophanol-3-olate

  • Structural Differences: Property Questin-2-olate Chrysophanol-3-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-3 Hydroxyl Groups 3 (C-3, C-6, C-8) 2 (C-6, C-8)
  • Functional Differences: Photostability: Chrysophanol-3-olate degrades 40% faster under UV light (λ = 254 nm) due to fewer hydroxyl groups stabilizing the excited state . Catalytic Performance: In Fenton-like reactions, Questin-2-olate degrades 90% of methylene blue in 30 min, outperforming Chrysophanol-3-olate (70% degradation) owing to its higher radical scavenging capacity .

Comparison with Functionally Similar Compounds

Questin-2-olate vs. Alizarin Red S

  • Applications : Both are used as redox indicators, but Questin-2-olate has a broader pH tolerance (2–12 vs. 4–10 for Alizarin Red S) .
  • Toxicity : Alizarin Red S exhibits higher cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to Questin-2-olate (IC₅₀ = 45 µM), limiting its biomedical use .

Questin-2-olate vs. Anthraquinone-2-sulfonate

  • Solubility: Anthraquinone-2-sulfonate is more soluble in polar solvents (e.g., 8.5 g/L in ethanol), but Questin-2-olate’s carboxylate group enables better compatibility with aqueous biological systems .
  • Thermal Stability: Questin-2-olate decomposes at 285°C, whereas Anthraquinone-2-sulfonate degrades at 220°C due to weaker sulfonate bond stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Solubility (g/L, H₂O) λₘₐₓ (nm) pKa
Questin-2-olate 3.2 320 4.7
Emodin-1-olate 1.8 310 5.1
Chrysophanol-3-olate 2.5 335 4.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Questin-2-olate
Reactant of Route 2
Questin-2-olate

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